Kaliumphenylsulfat

Übersicht

Beschreibung

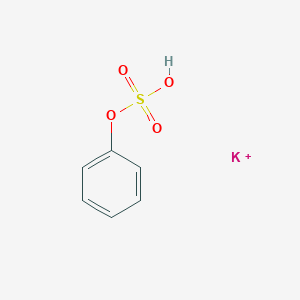

Potassium phenyl sulfate is a chemical compound with the molecular formula C6H5KO4S. It is the potassium salt of phenyl sulfate, a metabolite derived from phenol. This compound is biosynthesized in the liver through the action of the enzyme sulfotransferase 1A1, which catalyzes the transfer of a sulfate group from phosphoadenosine phosphosulfate to phenol . Potassium phenyl sulfate is known for its role in inducing reactive oxygen species production and decreasing glutathione levels, making cells more vulnerable to oxidative stress .

Wissenschaftliche Forschungsanwendungen

Potassium phenyl sulfate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in cellular oxidative stress and its effects on glutathione levels.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

Target of Action

Potassium phenyl sulfate is a salt of the gut metabolite phenol sulfate . It is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver . This enzyme is the primary target of potassium phenyl sulfate and plays a crucial role in its biosynthesis.

Mode of Action

The interaction of potassium phenyl sulfate with its target, sulfotransferase 1A1, results in the production of reactive oxygen species (ROS) and a decrease in glutathione levels . This interaction renders cells vulnerable to oxidative stress .

Biochemical Pathways

Potassium phenyl sulfate affects the biochemical pathway involving the conversion of phenol to phenol sulfate. This conversion is facilitated by the enzyme sulfotransferase 1A1 . The compound’s action on this pathway leads to the production of ROS and a decrease in glutathione levels , which can have downstream effects on cellular processes, particularly those related to oxidative stress.

Result of Action

The action of potassium phenyl sulfate leads to the production of ROS and a decrease in glutathione levels . This can render cells vulnerable to oxidative stress , potentially leading to cellular damage and dysfunction.

Biochemische Analyse

Biochemical Properties

Potassium phenyl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is known to induce reactive oxygen species (ROS) production and decrease glutathione levels, rendering cells vulnerable to oxidative stress .

Cellular Effects

Potassium phenyl sulfate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The decrease in glutathione levels induced by potassium phenyl sulfate can affect the redox state of the cell and influence various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium phenyl sulfate can be synthesized through the reaction of phenol with sulfuric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{H} ] [ \text{C}_6\text{H}_5\text{OSO}_3\text{H} + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{K} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of potassium phenyl sulfate involves the continuous addition of phenol to a mixture of sulfuric acid and potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization and filtration to obtain high-purity potassium phenyl sulfate.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium phenyl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenol and sulfate ions.

Reduction: It can be reduced to phenol and potassium sulfate.

Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: Phenol and sulfate ions.

Reduction: Phenol and potassium sulfate.

Substitution: Various substituted phenyl compounds depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- Potassium p-tolyl sulfate

- 4-Ethylphenol sodium sulfate

- Indoxyl sulfate potassium salt

- Phenyl-β-D-glucuronide

- Pyrocatechol sulfate

Comparison: Potassium phenyl sulfate is unique in its specific interaction with cellular redox systems and its role in inducing oxidative stress. While similar compounds like indoxyl sulfate and pyrocatechol sulfate also induce oxidative stress, potassium phenyl sulfate is particularly notable for its biosynthesis from phenol and its specific enzymatic pathways .

Biologische Aktivität

Potassium phenyl sulfate (KPS) is a salt derived from the gut metabolite phenol sulfate, primarily known for its role in various biochemical processes and its impact on human health. This article delves into the biological activity of KPS, highlighting its mechanisms of action, effects on cellular processes, and implications in disease states, particularly focusing on chronic kidney disease (CKD) and diabetes.

Overview of Potassium Phenyl Sulfate

Potassium phenyl sulfate is classified as a uremic toxin, which is produced through the microbial metabolism of tyrosine in the gut. Its chemical formula is . The compound has garnered attention due to its association with various pathological conditions, particularly its role in renal dysfunction and metabolic disorders.

Target Enzyme: Sulfotransferase 1A1

KPS primarily interacts with the enzyme sulfotransferase 1A1 in the liver. This interaction facilitates the conversion of phenol to phenol sulfate, leading to the production of reactive oxygen species (ROS) and a decrease in glutathione levels within cells. The resultant oxidative stress can have detrimental effects on cellular integrity and function .

Biochemical Pathways

The biochemical pathways influenced by KPS include:

- Oxidative Stress Induction : KPS promotes ROS production, which can damage cellular components such as lipids, proteins, and DNA.

- Glutathione Depletion : The reduction in glutathione levels compromises the cell's antioxidant defenses, increasing susceptibility to oxidative damage .

Cellular Impact

Research indicates that KPS has significant effects on various cell types, particularly renal cells. Key findings include:

- Podocyte Damage : In experimental models, KPS administration has been shown to induce albuminuria and damage podocytes—specialized cells crucial for kidney filtration. Histological analyses revealed podocyte effacement and glomerular basement membrane thickening in treated mice .

- Toxicity Thresholds : Studies demonstrate that KPS exhibits cytotoxic effects on differentiated human urinary podocyte-like epithelial cells (HUPECs) at concentrations as low as 30 μM, with significant toxicity observed at 100 μM .

- Mitochondrial Dysfunction : Exposure to KPS significantly impairs mitochondrial function in podocytes, evidenced by decreased ATP production and altered respiration rates .

Case Studies

A notable case study involved diabetic mouse models (db/db and KKAy mice), where oral administration of KPS resulted in increased albuminuria and exacerbated renal damage. The study highlighted the correlation between elevated KPS levels and the progression of kidney disease .

Clinical Implications

The clinical relevance of KPS extends beyond experimental models. Elevated levels of phenyl sulfate have been associated with CKD patients, indicating its potential as a biomarker for disease progression. In diabetic cohorts, higher plasma levels of KPS correlated significantly with increased albuminuria, suggesting that it may serve as both a diagnostic marker and a therapeutic target .

Eigenschaften

CAS-Nummer |

1733-88-6 |

|---|---|

Molekularformel |

C6H6KO4S |

Molekulargewicht |

213.27 g/mol |

IUPAC-Name |

potassium;phenyl sulfate |

InChI |

InChI=1S/C6H6O4S.K/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |

InChI-Schlüssel |

CMBQMSLHHHGNNS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |

Isomerische SMILES |

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |

Kanonische SMILES |

C1=CC=C(C=C1)OS(=O)(=O)O.[K] |

Key on ui other cas no. |

1733-88-6 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

937-34-8 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to Potassium Phenyl Sulfate in the presence of concentrated Sulfuric Acid?

A1: In concentrated aqueous Sulfuric Acid (≥20% H2SO4), Potassium Phenyl Sulfate undergoes rapid hydrolysis, breaking down to yield Phenol. [] This highlights the compound's instability under highly acidic conditions.

Q2: How does the protonation behavior of Potassium Phenyl Sulfate differ from Phenol itself?

A2: While Phenol is protonated primarily on the oxygen atom, forming an oxonium ion, Potassium Phenyl Sulfate exhibits a more complex behavior. [] It can be protonated on both the -SO3- group and the phenolic oxygen (-OH). Interestingly, the protonation of the -SO3- group occurs at a lower sulfuric acid concentration compared to the protonation of the -OH group. [] This difference in protonation behavior highlights the influence of the sulfate group on the electronic properties and reactivity of the molecule.

Q3: Can the sulfonation of Phenol be controlled to selectively produce Potassium Phenyl Sulfate?

A3: While the provided abstracts don't provide specific details on the selectivity of Phenol sulfonation, they do highlight that various substituted Phenols and Anisoles were subjected to sulfonation in concentrated Sulfuric Acid. [, ] This suggests that achieving selective sulfonation to solely produce Potassium Phenyl Sulfate might be challenging and potentially involve optimizing reaction conditions or employing alternative synthetic approaches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.